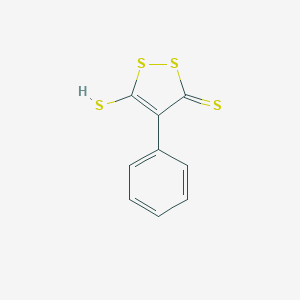

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Beschreibung

BenchChem offers high-quality 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-phenyl-5-sulfanyldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMVADRHHHVXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SSC2=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384213 | |

| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16101-90-9 | |

| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic data for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Section 1: Introduction & Significance

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione belongs to the dithiolethione class, a group of sulfur-containing heterocyclic compounds recognized for their significant biological activities. Dithiolethiones are notable for their ability to increase cellular levels of glutathione (GSH), a critical endogenous antioxidant.[1][2] This mechanism underlies their potential as neuroprotective agents and provides a strong rationale for their investigation in the context of diseases involving oxidative stress.[1][3] The core structure, a 1,2-dithiole-3-thione ring, is a privileged scaffold in medicinal chemistry, lending itself to a variety of substitutions that can modulate its pharmacological profile.[4][5]

The specific compound, 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione, combines the dithiolethione core with a phenyl group at the 4-position and a mercapto group at the 5-position. These features are expected to influence its electronic properties, solubility, and interaction with biological targets. Accurate structural confirmation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic signature essential for researchers. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the standard methodologies for its acquisition and interpretation.

A key structural feature to consider is the potential for thione-thiol tautomerism, where the proton from the mercapto group can migrate to the thione sulfur. Spectroscopic analysis is crucial for determining the predominant form in a given state (solid or solution).[6][7]

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Section 3: The Spectroscopic Profile: A Predictive Analysis

As no complete experimental dataset for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is readily available in the cited literature, this section provides a predictive analysis based on the known spectroscopic behavior of structurally similar dithiolethiones and sulfur-containing heterocycles. [7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Expected Molecular Ion: The molecular formula is C₉H₆S₄. The calculated monoisotopic mass is approximately 257.92 g/mol . In an electron ionization (EI) spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 258. The presence of four sulfur atoms will produce a characteristic isotopic pattern (M+1, M+2), with the M+2 peak being unusually intense (approx. 18% of M⁺) due to the natural abundance of the ³⁴S isotope.

-

Expected Fragmentation: Key fragmentation pathways would likely involve the loss of sulfur atoms or related moieties.

| Predicted m/z | Proposed Fragment | Notes |

| ~258 | [C₉H₆S₄]⁺ (M⁺) | Molecular ion peak. The isotopic pattern is a key confirmation point. |

| ~225 | [M - SH]⁺ | Loss of the mercapto group radical. |

| ~196 | [M - S₂]⁺ | Loss of a disulfide unit from the ring. |

| ~154 | [C₈H₅S]⁺ | A plausible fragment resulting from significant ring cleavage. |

| ~121 | [C₆H₅CS]⁺ | Phenylthioketene cation, a common fragment in related structures. |

| ~77 | [C₆H₅]⁺ | Phenyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The key diagnostic region will help distinguish between the thiol and thione tautomers.

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance & Notes |

| 3100 - 3000 | C-H (aromatic) stretch | Medium to weak bands. Characteristic of the phenyl group. |

| 2600 - 2550 | S-H (thiol) stretch | Key Diagnostic Peak. A weak but sharp band. Its presence strongly supports the mercapto (-SH) tautomer. [9]Its absence would suggest the thione form predominates. |

| 1600 - 1450 | C=C (aromatic/ring) stretch | Multiple medium to strong bands from the phenyl and dithiole rings. |

| 1250 - 1050 | C=S (thione) stretch | Key Diagnostic Peak. A strong band. The exact position is sensitive to the molecular environment. A strong signal in this region is characteristic of dithiolethiones. [7][10] |

| 770 - 730 & 710 - 690 | C-H (aromatic) out-of-plane bend | Strong bands indicating monosubstitution on the phenyl ring. |

| 550 - 450 | S-S (disulfide) stretch | Weak band, often difficult to assign definitively but characteristic of the 1,2-dithiole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the phenyl group.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13 - 15 | Singlet (broad) | 1H | -SH | The chemical shift of the thiol proton is highly variable, depending on solvent, concentration, and temperature. In its thione tautomer form, this would be an N-H proton and would appear in a similar downfield region. [7]It may exchange with D₂O. |

| ~7.3 - 7.6 | Multiplet | 5H | Phenyl H's | The five protons of the monosubstituted phenyl ring would appear as a complex multiplet. The exact chemical shifts and coupling patterns depend on the electronic influence of the dithiolethione ring. Data from analogous structures show these protons in this region. [11] |

¹³C NMR Spectroscopy The carbon NMR spectrum is crucial for confirming the core structure, especially the low-field signal of the thione carbon.

| Predicted Shift (δ, ppm) | Assignment | Notes |

| > 200 | C=S (Thione) | The C-3 carbon of the dithiolethione ring. This is a highly deshielded carbon and its signal in this downfield region is a key spectroscopic signature for this class of compounds. [7] |

| ~150 - 160 | C-S (C-5) | The C-5 carbon bearing the mercapto group. |

| ~130 - 140 | C-Ph (C-4) | The C-4 carbon attached to the phenyl group. |

| ~128 - 135 | Phenyl Carbons | Multiple signals are expected for the aromatic carbons. The signal for the ipso-carbon (the one attached to the dithiole ring) may be broader or have lower intensity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Dithiolethiones are colored compounds due to the presence of the dithiolethione chromophore, which has characteristic electronic transitions.

-

Expected Absorptions: These compounds typically exhibit two or three strong absorption bands in the UV-Vis region.

-

π → π* transitions: Intense absorptions are expected in the 250-350 nm range, associated with the conjugated system of the phenyl and dithiole rings.

-

n → π* transition: A lower intensity, longer wavelength absorption band is expected, often extending into the visible region (>400 nm). This transition involves the non-bonding electrons on the sulfur atoms and is responsible for the characteristic color of these compounds. [12][13]

-

Section 4: Standard Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality spectroscopic data.

Sample Preparation

-

General: Ensure the sample is dry and free of residual solvents from synthesis and purification, as these can interfere with analysis, particularly in NMR and IR spectroscopy.

-

For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for this class of compounds due to its high polarity. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

For IR: For solid samples, the KBr pellet method is common. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder.

-

For MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane for injection into the instrument.

-

For UV-Vis: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Mass Spectrometry Protocol

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration compound.

-

Method Setup: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for providing fragmentation data, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer techniques useful for confirming the molecular ion. [14]3. Sample Injection: Inject the prepared sample solution into the instrument.

-

Data Acquisition: Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.

IR Spectroscopy Protocol (KBr Pellet)

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Preparation: Prepare the KBr pellet as described above.

-

Data Acquisition: Place the pellet in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands corresponding to the functional groups.

NMR Spectroscopy Protocol

-

Instrument Preparation: Insert the sample tube into the NMR magnet. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30° or 90° pulse angle and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a larger number of scans and a longer acquisition time will be required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H signals and reference the chemical shifts to TMS.

UV-Vis Spectroscopy Protocol

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak. If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Section 5: Data Interpretation & Structural Validation

The definitive structural confirmation of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is achieved by synthesizing the information from all spectroscopic techniques.

-

Mass Spectrometry provides the molecular formula C₉H₆S₄ via high-resolution mass measurement of the molecular ion and its characteristic sulfur isotopic pattern.

-

IR Spectroscopy confirms the presence of the phenyl group (aromatic C-H and C=C stretches) and the dithiolethione core (C=S stretch). The critical observation is the S-H stretch around 2550-2600 cm⁻¹, which, if present, confirms the mercapto tautomer.

-

¹H NMR validates the presence of the monosubstituted phenyl ring (5H multiplet) and the labile thiol proton.

-

¹³C NMR is arguably the most decisive technique for the core structure, with the unambiguous downfield signal (>200 ppm) confirming the C=S thione group.

-

UV-Vis Spectroscopy confirms the extended chromophore system and is characteristic of the dithiolethione class.

Together, these data points create a unique spectroscopic fingerprint. Any deviation from the predicted values would suggest the presence of impurities, an alternative isomer, or the dominance of the tautomeric thione form, prompting further investigation.

Section 6: Conclusion

The spectroscopic characterization of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione relies on a multi-technique approach. While experimental data for this specific molecule is not widely published, a robust and reliable spectroscopic profile can be predicted based on established principles and data from closely related analogues. The key identifiers include the molecular ion with its unique sulfur isotopic signature in MS, the characteristic C=S and potentially S-H stretches in IR, the simple aromatic and labile proton signals in ¹H NMR, and the highly diagnostic downfield thione carbon signal in ¹³C NMR. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this promising medicinal chemistry scaffold.

Section 7: References

-

Hassan, A. Y. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2759-2771. [Link]

-

Foroughifard, A., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 731–740. [Link]

-

Kaplaushenko, A. G., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 5(12), 1083-1093. [Link]

-

Ivolgina, V. A., et al. (2018). Spectroscopic and structural investigation of interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine. ResearchGate. [Link]

-

Reddy, C. S., et al. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functionalities as their tetrahydropyranyl derivatives. RSC Advances, 5, 105995-106003. [Link]

-

Biris, C. G., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(2), M1125. [Link]

-

Ivolgina, V. A., et al. (2018). Spectroscopic and structural investigation of interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine. Journal of Molecular Structure, 1162, 1-7. [Link]

-

Morice, C., et al. (2016). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 21(11), 1549. [Link]

-

Suliman, M. F., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(24), 5974–5980. [Link]

-

Aljamali, N. M. (2015). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmacy and Technology, 8(9), 1225. [Link]

-

Manivel, P., et al. (2009). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f] [8][9]oxazepin-3 (2H)-ones (thiones). Indian Journal of Chemistry, 48B, 1292-1298. [Link]

-

MDPI. (n.d.). Special Issue: Focusing on Sulfur in Medicinal Chemistry. Molecules. [Link]

-

Gurbanov, A. V., et al. (2018). SYNTHESIS AND STRUCTURAL INVESTIGATION OF NEW DERIVATE OF 5-MERCAPTO-3-PHENYL-1,3,4-THIADIAZOL-2-THIONE. ResearchGate. [Link]

-

Medina-Gomez, G., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants & Redox Signaling, 33(14), 997-1008. [Link]

-

Zhang, Y., et al. (2024). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Polymers, 16(5), 648. [Link]

-

PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 5-(4-Chlorophenyl)-5-methyl-1,2,4-triazolodine-3-thione. Wiley. [Link]

-

Al-Muallem, H. A., et al. (2021). Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. Molecules, 26(23), 7356. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

-

PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. National Center for Biotechnology Information. [Link]

-

Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. [Link]

-

Suliman, M. F., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. ResearchGate. [Link]

-

Special Issue: Sulfur-Nitrogen Heterocycles. (2024). ResearchGate. [Link]

-

Gomaa, A. M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(15), 4647. [Link]

-

Kaur, B., et al. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 23(8), 869-881. [Link]

-

Li, Y., et al. (2023). 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. Bioorganic & Medicinal Chemistry, 89, 117349. [Link]

-

Menezes, H. N. S., et al. (2014). UV-vis spectra (190-900 nm) of [M(dmit)₂]⁻¹ and [M(dmio)₂]⁻¹. ResearchGate. [Link]

-

Saraiva, A. A., et al. (2024). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods, 16, 2235-2244. [Link]

-

Zhang, Z. Y., et al. (1995). Synthesis of 4-amino-3-(1-p-chlorophenyl-5- methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole and its derivatives. Indian Journal of Chemistry, 34B, 579-581. [Link]

-

Matsumoto, K., et al. (2000). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (7), 1353–1361. [Link]

-

Suliman, M. F., et al. (2016). Further structure-activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. PubMed. [Link]

-

Predicting UV-Vis SPECTRA OF THIAZINE DYES. (n.d.). Course Hero. [Link]

-

Otilia, C., et al. (2007). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. Revista de Chimie, 58(1), 107-110. [Link]

Sources

- 1. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Further structure-activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecules | Special Issue : Focusing on Sulfur in Medicinal Chemistry [mdpi.com]

- 5. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Mechanism of Action of 3H-1,2-Dithiole-3-Thiones as Antioxidants: A Comprehensive Analysis of the Nrf2-Dependent Cytoprotective Response

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3H-1,2-dithiole-3-thiones (D3Ts) represent a class of sulfur-containing heterocyclic compounds, found in cruciferous vegetables, with potent cytoprotective properties.[1] Their primary mechanism of action does not rely on direct radical scavenging but rather on the strategic upregulation of the cell's endogenous antioxidant and anti-inflammatory defense systems. This guide delineates the core mechanism, which centers on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). D3T, acting as an electrophile, modifies specific cysteine residues on the Nrf2 inhibitor protein, Keap1, leading to Nrf2's release, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE). This initiates the transcription of a broad spectrum of Phase II detoxification and antioxidant enzymes, including those crucial for glutathione biosynthesis and regeneration, as well as enzymes like NQO1, HO-1, SOD, and Catalase.[2][3][4][5] Furthermore, D3T-mediated Nrf2 activation exhibits significant anti-inflammatory effects, partly through crosstalk and inhibition of the NF-κB pathway.[2] This guide provides a detailed examination of this signaling cascade, discusses context-dependent pro-oxidant activities, and furnishes validated experimental protocols for investigating the D3T-Nrf2 axis in a research setting.

Introduction to 3H-1,2-Dithiole-3-Thiones (D3Ts)

1,2-dithiole-3-thiones are a class of organosulfur compounds characterized by a five-membered ring containing a disulfide bond.[6] The parent compound, 3H-1,2-dithiole-3-thione (D3T), is recognized as the most potent member of this class in its capacity to induce tissue defenses against oxidative and inflammatory stress.[2] While initially associated with cruciferous vegetables like broccoli and cabbage, their precise natural occurrence versus formation during processing remains a subject of investigation.[2]

The therapeutic potential of D3Ts is vast, with demonstrated efficacy in preclinical models of:

-

Cancer Chemoprevention: By inducing detoxification enzymes that neutralize carcinogens.[4]

-

Neuroprotection: Ameliorating damage in models of ischemic stroke and Alzheimer's disease.[1][7]

-

Anti-inflammation: Suppressing inflammatory responses in various pathological conditions.[1][2]

Unlike conventional antioxidants that stoichiometrically scavenge free radicals, D3Ts function as indirect antioxidants, activating a master regulatory switch that amplifies the cell's intrinsic defensive capabilities.

The Keap1-Nrf2 Pathway: The Central Hub of Cellular Defense

The Keap1-Nrf2 signaling pathway is the principal regulator of the cellular antioxidant and phase II detoxification response.[8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as an adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[9][10] This ensures that Nrf2 levels remain low when the cell is not under stress.

Keap1 is rich in highly reactive cysteine residues that function as sensors for oxidative and electrophilic stress.[9] When cells are exposed to inducers, such as D3Ts, these cysteine sensors are modified. This modification triggers a conformational change in Keap1, disrupting its ability to bind Nrf2 and halting its degradation.[9] Consequently, newly synthesized Nrf2 is able to accumulate, bypass Keap1, and translocate into the nucleus.[11] There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of its target genes, initiating a coordinated transcriptional defense program.[8][9]

Core Mechanism of Action: D3T as a Potent Nrf2 Activator

The antioxidant action of D3T is almost entirely mediated through its potent activation of the Nrf2 pathway. This process can be dissected into several key steps.

The Electrophilic Trigger: D3T-Keap1 Interaction

D3T's mechanism is initiated by its chemical reactivity. It has been proposed that D3T interacts with critical sulfhydryl groups on Keap1.[12] The prevailing "hinge and latch" model suggests that electrophilic modification of specific cysteine residues within Keap1 (notably C151, C273, and C288) disrupts the structural integrity of the Keap1-Nrf2 complex.[9] This interaction prevents the proper alignment of lysine residues within Nrf2 for ubiquitination, effectively blocking its degradation.[9]

Nrf2 Stabilization, Nuclear Translocation, and ARE Binding

With its degradation halted, Nrf2 protein levels rise rapidly. The stabilized Nrf2 translocates to the nucleus, binds to ARE sequences, and drives the expression of a multitude of cytoprotective genes.[8] A unique aspect of D3T's action is its ability to not only activate existing Nrf2 but also to increase the mRNA and protein expression of Nrf2 itself.[2] This creates a powerful positive feedback loop, leading to a sustained and amplified elevation of tissue antioxidant and anti-inflammatory defenses.[2]

Diagram: D3T-Mediated Activation of the Nrf2 Pathway

Caption: D3T modifies Keap1, leading to Nrf2 stabilization, nuclear translocation, and ARE-mediated gene expression.

Downstream Pharmacological Effects of D3T-Mediated Nrf2 Activation

The activation of Nrf2 by D3T initiates a robust and multi-faceted cytoprotective response.

Upregulation of the Antioxidant Arsenal

D3T treatment leads to a significant increase in the expression and activity of a wide array of antioxidant and Phase II enzymes. This coordinated induction provides comprehensive protection against oxidative stress.

| Gene/Protein Induced | Function | References |

| NQO1 (NAD(P)H:quinone oxidoreductase 1) | Catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones and ROS. Also bioactivates certain anticancer agents. | [2][3][5] |

| HO-1 (Heme Oxygenase-1) | Degrades pro-oxidant heme into biliverdin (an antioxidant), free iron (sequestered by ferritin), and carbon monoxide (a signaling molecule). | [2][7] |

| GCL (Glutamate-Cysteine Ligase) | The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. | [2][4] |

| GSTs (Glutathione S-Transferases) | Catalyze the conjugation of GSH to electrophilic compounds, facilitating their detoxification and excretion. | [2] |

| SOD (Superoxide Dismutase) | Converts superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide (H₂O₂). | [2][4] |

| CAT (Catalase) | Decomposes hydrogen peroxide into water and oxygen, preventing the formation of the highly reactive hydroxyl radical. | [2][4] |

| GPx, GR (Glutathione Peroxidase/Reductase) | Key enzymes in the GSH redox cycle; GPx neutralizes peroxides using GSH, and GR regenerates GSH from its oxidized form (GSSG). | [2] |

Modulation of Inflammatory Responses

There is significant crosstalk between the Nrf2 and NF-κB pathways, which are the master regulators of the antioxidant and inflammatory responses, respectively. D3T-mediated Nrf2 activation can suppress inflammation through several mechanisms:

-

Inhibition of NF-κB: The induction of Nrf2 target genes like HO-1 can directly inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines.[8]

-

Direct Suppression: D3T has been shown to suppress the expression of pro-inflammatory cytokine genes in an Nrf2-dependent manner, at least partly through inhibition of the NF-κB pathway.[2]

Diagram: Nrf2 and NF-κB Pathway Crosstalk

Caption: D3T-induced Nrf2 activation inhibits the pro-inflammatory NF-κB pathway.

Context-Dependent Pro-Oxidant Activities: A Critical Perspective

While D3T is overwhelmingly cytoprotective, it is crucial for drug development professionals to recognize that its effects can be context-dependent. A study investigating its role in a model of diabetic neuropathy found that D3T paradoxically potentiated oxidative damage caused by advanced glycation end-products (AGEs).[3]

Causality of Pro-Oxidant Effect:

-

AGEs activate NADPH oxidase, an enzyme that produces superoxide radicals, via the RAGE receptor and PKC signaling.[3]

-

The antioxidant Nrf2 pathway, including enzymes like G6PD, generates NADPH as a reducing equivalent.

-

In this specific context, it is hypothesized that D3T-induced increases in NADPH production may inadvertently provide more substrate for the already-activated NADPH oxidase, leading to an even greater burst of ROS and exacerbating cellular damage.[3][13]

This finding underscores a critical principle: the overall effect of an Nrf2 activator depends on the specific cellular milieu and the nature of the primary insult. It highlights the necessity of thorough preclinical evaluation in disease-specific models.

Experimental Validation: Protocols and Methodologies

Verifying the mechanism of action of D3T in a laboratory setting requires a series of targeted assays. The following protocols provide a self-validating workflow to confirm Nrf2 activation and downstream functional consequences.

Diagram: Experimental Workflow for D3T Mechanism Validation

Caption: A logical workflow to validate the mechanism of D3T from Nrf2 activation to functional cytoprotection.

Protocol 1: Nrf2 Nuclear Translocation Assay via Western Blot

Objective: To determine if D3T treatment causes Nrf2 to accumulate in the nucleus.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2) in 100 mm dishes and grow to 80-90% confluency.

-

Treatment: Treat cells with vehicle control or various concentrations of D3T for a predetermined time (e.g., 2, 4, 6 hours).

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This step is critical for separating nuclear proteins from cytoplasmic ones.

-

Determine protein concentration of both fractions using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) from both nuclear and cytoplasmic fractions onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Incubate with primary antibodies for loading controls: Lamin B1 (nuclear) and α-Tubulin or GAPDH (cytoplasmic) to validate fractionation purity.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software (e.g., ImageJ). An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction indicates successful activation.

-

Protocol 2: ARE-Luciferase Reporter Gene Assay

Objective: To quantify the transcriptional activity of Nrf2 upon D3T treatment.

Methodology:

-

Plasmid Transfection:

-

Plate cells (e.g., HEK293T or HepG2) in 24-well plates.

-

Co-transfect cells with two plasmids using a suitable transfection reagent:

-

An ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a firefly luciferase gene).

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing vehicle control or various concentrations of D3T. Incubate for another 12-24 hours.

-

Cell Lysis and Luciferase Assay:

-

Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase reporter assay kit.

-

Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.

-

Express the results as fold induction over the vehicle-treated control. A dose-dependent increase in this ratio confirms Nrf2-mediated transcriptional activation.

-

Protocol 3: NQO1 Activity Assay (Spectrophotometric)

Objective: To measure the functional activity of a key Nrf2-target enzyme, NQO1.

Methodology:

-

Cell Culture and Lysate Preparation:

-

Plate cells in 6-well plates and treat with D3T or vehicle for 24 hours.

-

Wash cells with PBS and lyse them in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4).

-

Centrifuge to pellet debris and collect the supernatant (cytosolic fraction).

-

Determine protein concentration using a BCA assay.

-

-

Enzyme Activity Measurement:

-

Prepare a reaction mixture in a 96-well plate containing: Tris-HCl buffer, BSA, FAD, Glucose-6-Phosphate, G6P Dehydrogenase, MTT, and menadione (or another NQO1 substrate). The G6P/G6PD system serves to regenerate NADPH.

-

Add a small amount of cell lysate (e.g., 10 µg of protein) to initiate the reaction.

-

The reaction measures the menadione-dependent reduction of MTT to formazan, which can be monitored spectrophotometrically at ~610 nm.

-

To ensure specificity, run parallel reactions containing dicoumarol, a specific inhibitor of NQO1. The NQO1 activity is the dicoumarol-inhibitable portion of the total activity.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time.

-

Express NQO1 activity as nmol/min/mg protein. An increase in activity in D3T-treated cells confirms a functional downstream effect of Nrf2 activation.

-

Conclusion and Future Directions

3H-1,2-dithiole-3-thione is a powerful modulator of the cellular defense system, acting primarily through the robust and sustained activation of the Keap1-Nrf2 pathway. Its ability to induce a wide array of antioxidant, detoxification, and anti-inflammatory genes makes it a compelling candidate for therapeutic development in diseases underpinned by oxidative stress and chronic inflammation. However, the discovery of context-dependent pro-oxidant effects necessitates a cautious and highly targeted approach to its clinical application. Future research should focus on elucidating the precise molecular interactions between D3T derivatives and the Keap1 sensor, developing analogs with improved safety and efficacy profiles, and conducting rigorous evaluations in clinically relevant disease models to fully harness the therapeutic potential of this fascinating class of compounds.

References

-

Li, R., et al. (2020). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. Antioxidants, 9(11), 1143. [Link]

-

Shikhaliev, K. S. (2022). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 27(3), 1058. [Link]

-

de Melo, A. F. M., et al. (2021). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. Molecules, 26(13), 3829. [Link]

-

Schnegelberger, R. D., et al. (2012). The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells. Experimental Diabetes Research, 2012, 854832. [Link]

-

Jen, Y., et al. (2017). 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway. Brain, Behavior, and Immunity, 62, 126-138. [Link]

-

Egner, P. A., et al. (1997). Chemoprotective 3H-1,2-dithiole-3-thione Induces Antioxidant Genes in Vivo. Cancer Research, 57(1), 24-28. [Link]

-

Cephas, K. D., et al. (2007). Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection. Molecular and Cellular Biochemistry, 307(1-2), 185-191. [Link]

-

Taguchi, K., et al. (2011). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Frontiers in Bioscience, 3(3), 780-798. [Link]

-

Wang, C., et al. (2018). Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. Neuropharmacology, 133, 333-344. [Link]

-

Schnegelberger, R. D., & L. M. Blank. (2018). D3T acts as a pro-oxidant in a cell culture model of diabetes-induced peripheral neuropathy. Journal of Cellular and Molecular Medicine, 22(12), 6297-6300. [Link]

-

Song, Z., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(8), 2415-2424. [Link]

-

Itoh, K., et al. (2004). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Microbiology and Molecular Biology Reviews, 68(2), 310-330. [Link]

-

Baird, L., & A. T. Dinkova-Kostova. (2011). The cytoprotective role of the Keap1-Nrf2 pathway. Archives of Toxicology, 85(4), 241-272. [Link]

-

Suzuki, T., & M. Yamamoto. (2015). Molecular basis of the Keap1-Nrf2 system. Free Radical Biology and Medicine, 88(Pt B), 93-100. [Link]

-

Hayes, J. D., & A. T. Dinkova-Kostova. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in Biochemical Sciences, 39(4), 199-218. [Link]

-

Tebay, L. E., et al. (2015). Nrf2 is a key transcriptional regulator of cellular antioxidant defenses. Antioxidants & Redox Signaling, 23(6), 495-499. [Link]

Sources

- 1. 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoprotective 3H-1,2-dithiole-3-thione induces antioxidant genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3H-1,2-Dithiole-3-thione - LKT Labs [lktlabs.com]

- 6. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | MDPI [mdpi.com]

- 7. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity | MDPI [mdpi.com]

- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D3T acts as a pro-oxidant in a cell culture model of diabetes-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Sulfur-Containing Heterocycles in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals

Abstract

Sulfur-containing heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the structural core of a multitude of clinically approved drugs and promising therapeutic candidates. The unique physicochemical properties imparted by the sulfur atom within a cyclic framework—including its size, electronegativity, and ability to participate in various non-covalent interactions—endow these scaffolds with exceptional versatility in molecular design and biological activity. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of key sulfur-containing heterocyclic systems, with a focus on their synthesis, mechanisms of action, and structure-activity relationships across diverse disease areas. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to practically apply the concepts discussed. Furthermore, this guide explores the critical aspect of metabolic activation and potential toxicity associated with certain sulfur heterocycles, offering insights into strategies for mitigating these risks in drug development.

Introduction: The Privileged Status of Sulfur in Heterocyclic Scaffolds

Heterocyclic chemistry is a foundational pillar of drug discovery, with the vast majority of small-molecule drugs incorporating at least one heterocyclic ring. Among the various heteroatoms, sulfur holds a privileged position due to its unique electronic and steric properties. The incorporation of a sulfur atom into a heterocyclic ring can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and ability to interact with biological targets.[1] These characteristics make sulfur-containing heterocycles particularly attractive scaffolds for the development of novel therapeutics.

This guide will delve into the rich pharmacology of several key classes of sulfur-containing heterocycles, including thiophenes, thiazoles, and benzothiazepines. We will explore their diverse therapeutic applications, ranging from oncology and infectious diseases to inflammatory and cardiovascular disorders. A central theme will be the elucidation of the molecular mechanisms that underpin their biological effects, providing a rational basis for future drug design efforts.

Thiophenes: A Versatile Scaffold with Broad-Spectrum Activity

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a prominent feature in a wide array of approved drugs and clinical candidates.[2] Its structural similarity to benzene allows it to act as a bioisostere, while its distinct electronic properties often lead to improved pharmacological profiles.

Therapeutic Applications of Thiophene Derivatives

Thiophene-containing compounds have demonstrated remarkable efficacy across a multitude of therapeutic areas:

-

Anticancer Activity: Thiophene derivatives have been extensively investigated as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[3][4][5] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. For instance, some thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7] Others function as inhibitors of crucial kinases, such as VEGFR-2, which are pivotal in tumor angiogenesis.[6][8]

-

Anti-inflammatory Effects: A number of thiophene-based compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9] This targeted inhibition reduces the production of pro-inflammatory prostaglandins.

-

Antimicrobial Activity: The thiophene nucleus is a key component of several antimicrobial agents. These compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Synthesis of Thiophene Derivatives: The Gewald Reaction

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a versatile and efficient route to a wide range of thiophene derivatives.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts (0.05 mol) of ethyl cyanoacetate and acetylacetone.

-

Addition of Sulfur: To the stirred mixture, add elemental sulfur (0.06 mol).

-

Base Catalysis: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

-

Reaction Conditions: Stir the reaction mixture at 40-50°C for 4 hours.

-

Crystallization: Allow the mixture to stand at room temperature overnight to facilitate crystallization of the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Mechanism of Action: Thiophenes as Kinase and Tubulin Inhibitors in Cancer

The anticancer activity of many thiophene derivatives stems from their ability to interact with and inhibit key proteins in cancer signaling pathways.

Caption: Mechanism of Action for Anticancer Thiophene Derivatives.

A Critical Consideration: Metabolic Activation and Toxicity of Thiophenes

A significant challenge in the development of thiophene-containing drugs is their potential for metabolic activation by cytochrome P450 enzymes.[2][12][13] This can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which are electrophilic and can covalently bind to cellular macromolecules, leading to toxicity, including hepatotoxicity and nephrotoxicity.[2][12][13] Therefore, a thorough evaluation of the metabolic fate and potential for bioactivation is a critical step in the preclinical development of any new thiophene-based therapeutic.

Thiazoles: A Privileged Scaffold in Anticancer and Antimicrobial Drug Discovery

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry.[1] This scaffold is present in a wide range of natural products and synthetic compounds with diverse biological activities.

Therapeutic Applications of Thiazole Derivatives

Thiazole-containing compounds have made a significant impact in several therapeutic areas:

-

Anticancer Activity: The thiazole moiety is a key component of several clinically successful anticancer drugs, including the kinase inhibitor dasatinib and the microtubule-stabilizing agent ixabepilone.[1] Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[14][15] Some thiazole-containing compounds also exhibit inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as Pim-1 kinase.[14]

-

Antimicrobial Activity: Thiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[16][17] The amphiphilic character of many thiazole compounds allows them to interact with and disrupt microbial cell membranes, leading to cell death.[16]

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.

Caption: General workflow for the Hantzsch Thiazole Synthesis.

Mechanism of Action: Thiazoles Targeting Apoptotic Pathways in Cancer

A key mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis.

Caption: Thiazole derivatives inducing apoptosis in cancer cells.

Benzothiazepines: Modulators of Cardiovascular Function

Benzothiazepines are a class of seven-membered heterocyclic compounds containing a fused benzene and thiazepine ring. They are best known for their activity as calcium channel blockers.

Therapeutic Applications of Benzothiazepines

The primary therapeutic application of benzothiazepines is in the management of cardiovascular diseases.[18][19][20][21]

-

Cardiovascular Effects: Diltiazem, a prominent member of this class, is widely used as an antihypertensive and antianginal agent.[19] It exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac myocytes.[18][20] This leads to vasodilation, a reduction in heart rate, and a decrease in myocardial contractility.[18][19]

Synthesis of 1,5-Benzothiazepine Derivatives

A common synthetic route to 1,5-benzothiazepines involves the condensation of 2-aminothiophenol with α,β-unsaturated ketones (chalcones).

-

Reactants: Combine 2-aminothiophenol and a substituted chalcone in a suitable solvent, such as ethanol.

-

Catalyst: Add a catalyst, for example, ferrous sulfate, to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a specific temperature (e.g., 40°C) for a designated period.

-

Workup and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the product by recrystallization or column chromatography.

Mechanism of Action: Benzothiazepines as Calcium Channel Blockers

The cardiovascular effects of benzothiazepines are a direct result of their ability to modulate the influx of calcium ions into cells.

Caption: Mechanism of action of Benzothiazepines in the cardiovascular system.

Data Presentation: Comparative Biological Activities

To provide a quantitative perspective on the therapeutic potential of these compounds, the following tables summarize the in vitro activities of representative sulfur-containing heterocycles.

Table 1: Anticancer Activity of Selected Sulfur-Containing Heterocyclic Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene | Compound 1312 | SGC-7901 (Gastric) | 0.34 | [6] |

| Thiophene | Phenyl-thiophene-carboxamide 2b | Hep3B (Liver) | 5.46 | [22] |

| Thiophene | 2-iodobenzamide (BZ02) | A549 (Lung) | 6.10 | [7] |

| Diazaphenothiazine | 2-pyrimidyl derivative | MCF-7 (Breast) | 0.73 µg/mL | [23] |

| Bis-thiazole | Compound 5c | Hela (Cervical) | 0.0006 | [14] |

| Bis-thiazole | Compound 5f | KF-28 (Ovarian) | 0.006 | [14] |

| Thiourea Derivative | Compound 10 | MOLT-3 (Leukemia) | 1.20 | [24][25] |

| Thiourea Derivative | Compound 14 | HepG2 (Liver) | 1.50 | [24][25] |

| Thiourea Derivative | Compound 22 | T47D (Breast) | 7.10 | [24][25] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative | Shigella dysenteriae | 125 | [17] |

| Thiazole Derivative | Listeria monocytogenes | 1000 | [17] |

| Thiazole Derivative | Proteus mirabilis | 1000 | [17] |

Table 3: COX-2 Inhibitory Activity of Selected Sulfur-Containing Heterocyclic Compounds

| Compound Class | Specific Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1,5-diarylpyrrol-3-sulfur derivative | PRLD8 | 0.011 | - | [12] |

| Diarylpyrazole | PYZ16 | 0.52 | 10.73 | [26] |

| Diarylpyrazole | PYZ18 | 7.07 | >4.24 | [26] |

| Diaryl-based triazole | Analog 15c | 0.002 | 162.5 | [9] |

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of research in this field, it is essential to employ standardized and validated experimental protocols.

In Vitro Anticancer Activity: MTT Assay[12][23][28][29]

This colorimetric assay is a widely used method for assessing cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a mixture of isopropanol and DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method[10][30][31]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay[27][32][33]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.

-

Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

Sulfur-containing heterocyclic compounds continue to be a rich source of novel therapeutic agents. The versatility of their synthesis and the diverse range of biological activities they exhibit underscore their importance in modern drug discovery. Future research in this area will likely focus on several key aspects:

-

Rational Design: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in the rational design of more potent and selective inhibitors.[24][27]

-

Multi-target Drug Design: The development of compounds that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer.

-

Addressing Toxicity: A deeper understanding of the mechanisms of metabolic activation and toxicity will be crucial for designing safer sulfur-containing drugs.

-

Novel Scaffolds: The exploration of novel sulfur-containing heterocyclic scaffolds will undoubtedly lead to the discovery of new chemical entities with unique pharmacological profiles.

By leveraging the principles of medicinal chemistry and embracing innovative technologies, the full therapeutic potential of sulfur-containing heterocyclic compounds can be realized, leading to the development of the next generation of life-saving medicines.

References

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). NIH. Retrieved from [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved from [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ACS Publications. Retrieved from [Link]

-

Bioactivation potential of thiophene-containing drugs. (2014). PubMed. Retrieved from [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). PubMed. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

-

How do calcium antagonists differ in clinical practice?. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved from [Link]

-

Sulphur Containing Heterocyclic Compounds as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. Retrieved from [Link]

-

Calcium-Channel Blockers (CCBs). (n.d.). CV Pharmacology. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

-

Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers. Retrieved from [Link]

-

Thienopyrimidine derivatives with potential activities as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. Retrieved from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

-

Calcium channel blocker. (n.d.). Wikipedia. Retrieved from [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). NIH. Retrieved from [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing. Retrieved from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved from [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2022). PubMed. Retrieved from [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. Retrieved from [Link]

-

a, the MIC values of the tested thiazole derivatives in the medium with... (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). Unknown Source. Retrieved from [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. Retrieved from [Link]

-

Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]

-

Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]

-

Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). PMC. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

-

A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b... (n.d.). Unknown Source. Retrieved from [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. Retrieved from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved from [Link]

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).. (n.d.). Unknown Source. Retrieved from [Link]

-

Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. youtube.com [youtube.com]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How do calcium antagonists differ in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 20. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 21. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 23. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]

An In-Depth Technical Guide to the Structural Elucidation of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

This guide provides a comprehensive framework for the structural elucidation of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione, a heterocyclic compound belonging to the class of 1,2-dithiole-3-thiones. These molecules are of significant interest due to their unique structural features and biological activities. The elucidation process is a multi-faceted analytical puzzle, requiring the synergistic application of synthesis, spectroscopy, and crystallography. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the causal logic behind the selection and interpretation of each analytical technique.

The core challenge in characterizing this molecule lies in definitively confirming the connectivity of the phenyl and mercapto groups on the dithiole-thione core and investigating the potential for thione-thiol tautomerism, a common phenomenon in related heterocyclic systems.

Strategic Approach to Elucidation

The definitive assignment of the structure of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione requires a systematic and hierarchical analytical approach. We begin with a targeted synthesis to obtain the pure compound. Subsequently, a suite of spectroscopic techniques is employed to piece together the structural puzzle: Mass Spectrometry provides the molecular formula, Infrared Spectroscopy identifies key functional groups, and Nuclear Magnetic Resonance spectroscopy maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an unambiguous three-dimensional portrait of the molecule.

Caption: A logical workflow for the structural elucidation of the target compound.

Synthesis and Purification

The synthesis of substituted 3H-1,2-dithiole-3-thiones often involves the use of elemental sulfur and a suitable carbon backbone. A robust method for preparing 4-mercapto substituted derivatives proceeds from terminal alkynes.[1] While the target molecule is a 5-mercapto isomer, a related strategy starting from phenylacetylene provides a logical synthetic route.

Caption: Proposed synthetic pathway for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione.

Experimental Protocol: Synthesis

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. Phenylacetylene is added, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium (n-BuLi) solution. The mixture is stirred for 1 hour at this temperature.

-

Dithiocarboxylation: Carbon disulfide (CS₂) is added dropwise, and the reaction is allowed to stir for an additional 2 hours, gradually warming to 0 °C.

-

Cyclization: Elemental sulfur powder is added to the reaction mixture. The cooling bath is removed, and the mixture is heated to reflux for 4-6 hours.

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the addition of dilute hydrochloric acid (HCl).

-

Extraction & Purification: The aqueous mixture is extracted with dichloromethane (CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol to yield the product as bright yellow or orange crystals.[2]

Spectroscopic Characterization: Assembling the Evidence

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

High-resolution mass spectrometry (HRMS) is indispensable. For C₉H₆S₄, the expected monoisotopic mass is approximately 241.9304 g/mol . A key diagnostic feature in the mass spectrum of organosulfur compounds is the isotopic pattern. The presence of a prominent M+2 peak, approximately 17.6% of the M+ peak intensity, is a definitive indicator of four sulfur atoms, arising from the natural abundance of the ³⁴S isotope.[3]

-

Expected Molecular Ion (M⁺): m/z ≈ 241.93

-

Key Fragments: Fragmentation may involve the loss of sulfur atoms (S, S₂), the mercapto group (•SH), or cleavage of the dithiole ring. Analysis of these fragments helps confirm the core structure.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups and probe for tautomerism.

IR spectroscopy provides crucial information about the bonding environment. The presence or absence of specific absorption bands for the S-H (thiol) and C=S (thione) groups is central to characterizing the molecule and investigating its potential thione-thiol tautomerism.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance & Rationale |

| S-H Stretch (Thiol) | ~2550-2600 (weak) | The presence of a weak band in this region would suggest the existence of the mercapto (-SH) group, indicative of the thiol tautomer.[4] Its absence or very low intensity often implies the thione form is dominant in the sample's state (e.g., solid KBr pellet). |

| C=S Stretch (Thione) | ~1050-1250 (strong) | A strong absorption in this region is characteristic of the thiocarbonyl (C=S) group. This is a hallmark of the dithiole-thione core.[5][6] |

| C=C Stretch (Aromatic) | ~1450-1600 | Multiple bands in this region confirm the presence of the phenyl ring. |

| S-S Stretch (Disulfide) | ~450-550 (weak) | A weak band in the far-IR region corresponds to the disulfide bond within the 1,2-dithiole ring.[5] |

| C-H Stretch (Aromatic) | >3000 | Confirms the aromatic C-H bonds of the phenyl group. |

The relative intensity of the S-H and C=S bands can provide initial evidence for the dominant tautomeric form under the measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To establish the carbon-hydrogen framework and atomic connectivity.

NMR is arguably the most powerful tool for structural elucidation in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple but highly informative.

-

Aromatic Protons (Phenyl Group): A complex multiplet integrating to 5 protons is expected in the region of δ 7.2-7.8 ppm. The exact pattern depends on the solvent and the electronic effects of the dithiole-thione substituent.

-

Mercapto Proton (-SH): A broad singlet may be observed, typically in the range of δ 3.0-5.0 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent. This peak will exchange with D₂O, causing it to disappear from the spectrum, which is a definitive test for an exchangeable proton like S-H or O-H.

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

-

Thione Carbon (C=S): The most downfield signal, typically appearing at δ > 200 ppm, is highly characteristic of the C=S carbon in the dithiole-thione ring.[7] This is a critical diagnostic peak.

-

Olefinic Carbons (C4 & C5): The two sp² carbons of the dithiole ring (one bearing the phenyl group, the other the mercapto group) are expected between δ 120-160 ppm.

-

Aromatic Carbons (Phenyl Group): Four signals are expected in the δ 125-140 ppm range: one for the ipso-carbon (attached to the ring), and three for the ortho, meta, and para carbons.

The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like HSQC and HMBC, allows for the unambiguous assignment of all protons and carbons, confirming the 4-phenyl substitution pattern.

Thione-Thiol Tautomerism

A pivotal aspect of this molecule's chemistry is the potential equilibrium between the thione and thiol forms. Spectroscopic analysis is key to identifying the predominant species.

Sources

- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]

- 4. mdpi.com [mdpi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrochemical Properties of 4-Phenyl-1,2-dithiole-3-thiones

For Researchers, Scientists, and Drug Development Professionals

Abstract